![molecular formula C19H30N2 B13335644 Methyl[(1-nonyl-1H-indol-4-yl)methyl]amine](/img/structure/B13335644.png)
Methyl[(1-nonyl-1H-indol-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl[(1-nonyl-1H-indol-4-yl)methyl]amine is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine . This compound features a nonyl group attached to the nitrogen atom of the indole ring, making it a unique structure with potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(1-nonyl-1H-indol-4-yl)methyl]amine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Nonyl Group: The nonyl group can be introduced through a nucleophilic substitution reaction, where a nonyl halide reacts with the indole nitrogen in the presence of a base.
Methylation: The final step involves the methylation of the indole nitrogen using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl[(1-nonyl-1H-indol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nonyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of indole-2-methylamine derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Methyl[(1-nonyl-1H-indol-4-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl[(1-nonyl-1H-indol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indol-4-ylamine: Similar structure but lacks the nonyl group.
N-(1H-indol-2-ylmethylidene)-4-methoxyaniline: Contains a methoxy group instead of a nonyl group.
Uniqueness
Methyl[(1-nonyl-1H-indol-4-yl)methyl]amine is unique due to the presence of the nonyl group, which can influence its chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C19H30N2 |
|---|---|
Molecular Weight |
286.5 g/mol |
IUPAC Name |
N-methyl-1-(1-nonylindol-4-yl)methanamine |
InChI |
InChI=1S/C19H30N2/c1-3-4-5-6-7-8-9-14-21-15-13-18-17(16-20-2)11-10-12-19(18)21/h10-13,15,20H,3-9,14,16H2,1-2H3 |
InChI Key |
HMTOFXHORSXIKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN1C=CC2=C(C=CC=C21)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


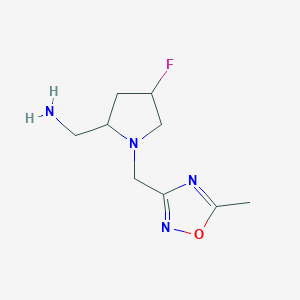
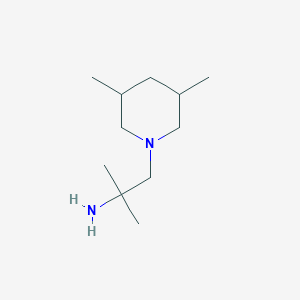

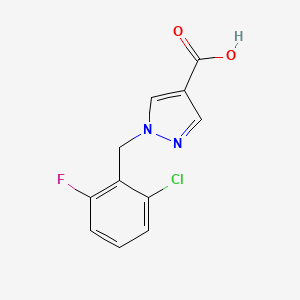

![1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine](/img/structure/B13335600.png)
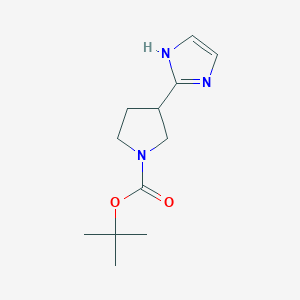
![5-Bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13335614.png)
![(1,4-Dioxaspiro[4.4]nonan-6-yl)methyl acetate](/img/structure/B13335617.png)
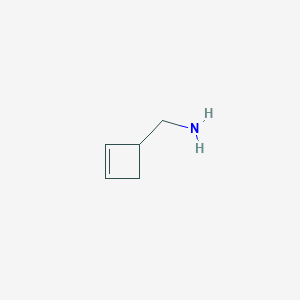
![(1S,4S,7Z,10S,16E,21S)-7-Ethylidene-4,21-diisopropyl-11,11-dimethyl-2-oxa-12,13-dithia-5,8,20,23-tetraazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentaone](/img/structure/B13335631.png)
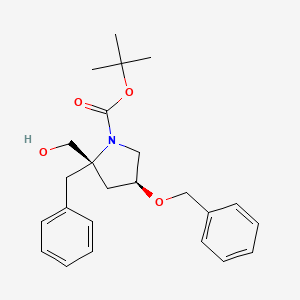
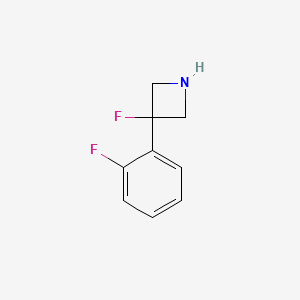
![N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylamine](/img/structure/B13335660.png)
